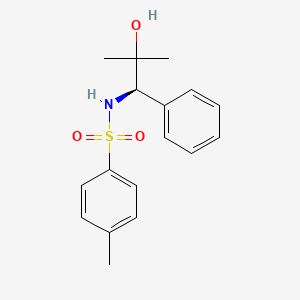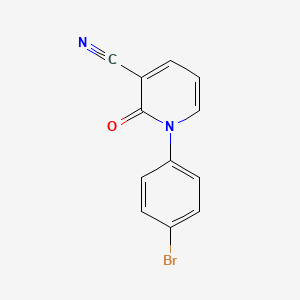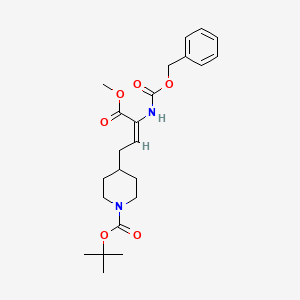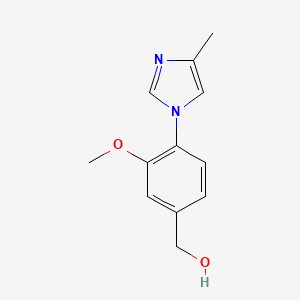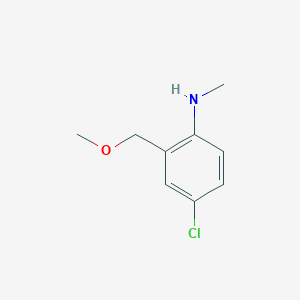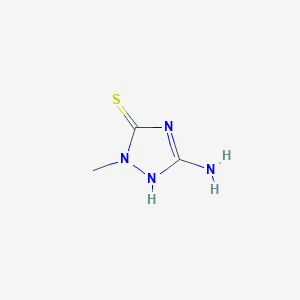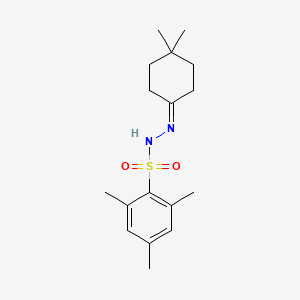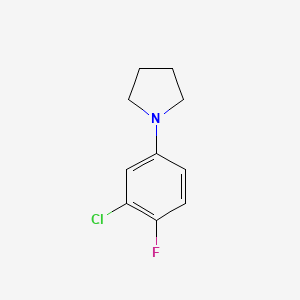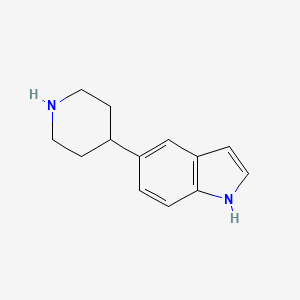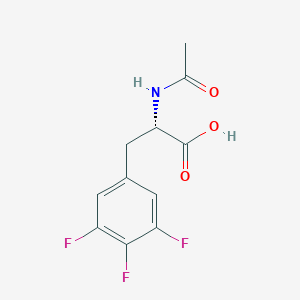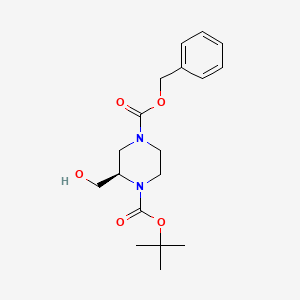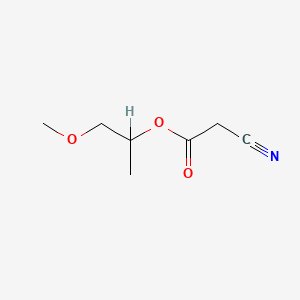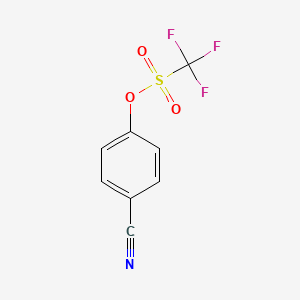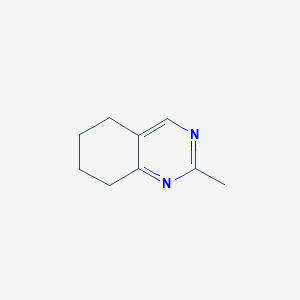
2-Methyl-5,6,7,8-tetrahydroquinazoline
Vue d'ensemble
Description
2-Methyl-5,6,7,8-tetrahydroquinazoline is a chemical compound with the molecular formula C9H12N2. It has a molecular weight of 148.2050 . This compound is also known as 2-Methyl-5,6,7,8-tetrahydroquinoxaline .
Synthesis Analysis
The synthesis of 2-Methyl-5,6,7,8-tetrahydroquinazoline and its derivatives has been a subject of interest in medicinal chemistry due to their diverse biological activities . For instance, α-aminoamidines have been used for the synthesis of a new series of 5,6,7,8-tetrahydroquinazolines by their reaction with bis-benzylidene cyclohexanones . The reaction occurs in mild conditions and is characterized by excellent yields .Molecular Structure Analysis
The molecular structure of 2-Methyl-5,6,7,8-tetrahydroquinazoline can be represented by the InChI code: InChI=1S/C9H12N2/c1-7-6-10-8-4-2-3-5-9(8)11-7/h6H,2-5H2,1H3 . This structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Quinazoline and quinazolinone derivatives, including 2-Methyl-5,6,7,8-tetrahydroquinazoline, have received significant attention due to their widely and distinct biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Methyl-5,6,7,8-tetrahydroquinazoline include a molecular weight of 148.2050 . More specific properties such as melting point, boiling point, and solubility were not found in the search results.Applications De Recherche Scientifique
Synthesis and Spectroscopic Studies
One of the key areas of research for 2-Methyl-5,6,7,8-tetrahydroquinazoline and its derivatives is in the field of organic synthesis. Tugcu and Turhan (2018) demonstrated the synthesis of various substituted 5,6,7,8-tetrahydroquinazoline-2-amine compounds using a one-pot method. This approach simplifies the process of creating new organic molecules by minimizing the time and number of trials needed for synthesis. Their research contributed to the understanding of the molecular structure and characterization of these compounds, broadening the scope for their potential applications (Tugcu & Turhan, 2018).
Biological Activities and Applications
The biological activities of derivatives of 2-Methyl-5,6,7,8-tetrahydroquinazoline have been extensively studied. Gangjee et al. (1995) explored the synthesis and biological evaluation of nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates. These compounds were evaluated as novel inhibitors of dihydrofolate reductase from Pneumocystis carinii and Toxoplasma gondii, as well as antitumor agents. Their research highlighted the significant potency and selectivity of these compounds against T. gondii, indicating their potential as therapeutic agents in treating infections caused by this pathogen (Gangjee et al., 1995).
Chelate Synthesis and Catalytic Applications
In another study, Dorokhov and Present (1994) presented a method for synthesizing 5,6,7,8-tetrahydroquinazoline systems from ketene aminal via its diphenylboron chelate. Their research contributed to the understanding of chelate synthesis and the potential applications of these compounds in creating boron chelate complexes. Such complexes have potential applications in various areas of chemistry, including catalysis (Dorokhov & Present, 1994).
Orientations Futures
The future directions in the research of 2-Methyl-5,6,7,8-tetrahydroquinazoline could involve further exploration of its biological activities. For instance, molecular docking studies indicate that the synthesized compounds reveal high binding affinity toward some essential enzymes of Mycobacterial tuberculosis . Therefore, they may be promising candidates for the molecular design and the development of new antitubercular agents against multidrug-resistant strains of the Tubercle bacillus . Additionally, the high inhibition activity of the synthesized compounds was also predicted against β-glucosidase, suggesting a novel tetrahydroquinazoline scaffold for the treatment of diabetes .
Propriétés
IUPAC Name |
2-methyl-5,6,7,8-tetrahydroquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-7-10-6-8-4-2-3-5-9(8)11-7/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJTCTJROWXGTQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2CCCCC2=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70285600 | |
| Record name | 2-methyl-5,6,7,8-tetrahydroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70285600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5,6,7,8-tetrahydroquinazoline | |
CAS RN |
6299-01-0 | |
| Record name | 6299-01-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42451 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-methyl-5,6,7,8-tetrahydroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70285600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 6-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1604487.png)
